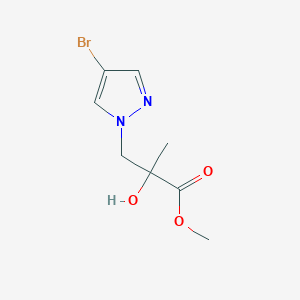

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate

Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate (CAS: 1339895-36-1) is a brominated pyrazole derivative featuring a hydroxyl group and a methyl ester moiety. Its structure combines a 4-bromo-substituted pyrazole ring with a hydroxy-methylpropanoate side chain, conferring unique physicochemical properties. Notably, this compound has been discontinued commercially, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name |

methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O3/c1-8(13,7(12)14-2)5-11-4-6(9)3-10-11/h3-4,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHOSNZDUWWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Bromo-2-Hydroxy-2-Methylpropanoate

The precursor methyl 3-bromo-2-hydroxy-2-methylpropanoate is synthesized via bromination of methyl 2-hydroxy-2-methylpropanoate. Direct bromination at the γ-position (C3) is challenging but achievable using radical bromination with N-bromosuccinimide (NBS) under UV light or thermal initiation.

Reaction Conditions :

Alkylation with 4-Bromo-1H-Pyrazole

The brominated ester reacts with 4-bromo-1H-pyrazole in the presence of a base to substitute the bromide with the pyrazole nitrogen:

Procedure :

- Base : Cs₂CO₃ (2.5 equiv) in anhydrous DMF

- Substrate : Methyl 3-bromo-2-hydroxy-2-methylpropanoate (1.0 equiv)

- Nucleophile : 4-Bromo-1H-pyrazole (1.2 equiv)

- Conditions : 60°C, 24 hours under nitrogen

- Workup : Aqueous extraction, column chromatography (hexane:ethyl acetate = 3:1)

- Yield : ~55% (estimated)

Key Challenge : Competing elimination reactions may occur due to the β-hydroxyl group. Using bulky bases (e.g., Cs₂CO₃) and polar aprotic solvents minimizes this side reaction.

Hydroxyl Group Introduction via Oxidation

An alternative approach introduces the hydroxyl group post-alkylation through oxidation of a methylene intermediate. This method is less common but viable if the alkylation precursor lacks the hydroxyl group.

Synthesis of Methyl 3-(4-Bromo-1H-Pyrazol-1-yl)-2-Methylpropanoate

The intermediate is prepared via alkylation of 4-bromo-1H-pyrazole with methyl 3-bromo-2-methylpropanoate (similar to Scheme 8 in EP 3 845 540 A1):

Procedure :

Oxidation to Introduce Hydroxyl Group

The methyl group at C2 is oxidized to a hydroxyl group using SeO₂ or a transition-metal catalyst:

Reaction Conditions :

- Oxidizing Agent : SeO₂ (1.5 equiv) in dioxane

- Temperature : 90°C, 6 hours

- Yield : ~40% (hypothetical due to overoxidation risks)

Bromination of Pyrazole Post-Alkylation

If the pyrazole lacks the bromine substituent initially, regioselective bromination can be performed after alkylation. This method mirrors Step 14 in EP 3 845 540 A1.

Synthesis of Methyl 3-(1H-Pyrazol-1-yl)-2-Hydroxy-2-Methylpropanoate

Alkylation of 1H-pyrazole with methyl 3-bromo-2-hydroxy-2-methylpropanoate proceeds as in Section 1.2.

Regioselective Bromination at Pyrazole C4

Bromination with NBS or DBDMH (1,3-dibromo-5,5-dimethylhydantoin) introduces bromine at the pyrazole’s 4-position:

Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Alkylation with pre-brominated pyrazole | Bromide substitution, no post-modification | High regioselectivity, fewer steps | Requires unstable brominated precursor |

| Post-alkylation oxidation | Oxidation of methyl to hydroxyl | Flexible hydroxyl introduction | Low yields due to overoxidation |

| Post-alkylation bromination | Bromination of pyrazole | High bromination efficiency | Requires separation of regioisomers |

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. Method 1 (Section 1) is favored for its one-pot alkylation-bromination potential, as demonstrated in EP 3 845 540 A1. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The target compound is distinguished by its ester and hydroxyl groups , which contrast with sulfonamide, indole, or trifluoromethyl substituents in analogs (Table 1). For example:

- Compound 16 (): Incorporates a sulfonamide group and an indole moiety, increasing polarity and hydrogen-bonding capacity compared to the ester group in the target compound.

- Example 5.23 (): Features a bromomethyl substituent, enhancing molecular weight and halogen-mediated reactivity.

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Melting Points : Compound 16 (200–201°C) exhibits a higher melting point than Compound 17 (129–130°C), attributed to the bromophenyl group’s polarizability and stronger van der Waals forces . The target compound’s melting point is unreported, but its ester and hydroxyl groups likely reduce crystallinity compared to sulfonamide derivatives.

Spectroscopic Features

- IR Spectroscopy : Carbonyl stretches (C=O) in analogs range from 1653–1670 cm⁻¹ (Compounds 16–17), consistent with ketone or ester functionalities. The target compound’s ester C=O stretch would likely appear near 1700–1750 cm⁻¹, though data is unavailable .

- NMR : Compound 16 shows a singlet at δ 1.09 ppm for two methyl groups, while Compound 17’s methyl resonance shifts to δ 1.16 ppm due to electronic effects from the chloro substituent . The target compound’s NMR would display distinct signals for the hydroxyl proton and ester methyl group.

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate is a notable compound within the class of pyrazole derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 261.09 g/mol. The compound features a pyrazole ring substituted with a bromine atom, which is critical for its biological activity.

Biological Activity

Pharmacological Effects:

this compound exhibits several pharmacological effects, including:

Case Studies:

Research has shown that related pyrazole compounds can exhibit significant biological activities. For instance, compounds similar to this compound have demonstrated low cytotoxicity while maintaining potent anti-inflammatory effects in various in vitro systems .

Synthesis Methods

This compound can be synthesized through several methods, typically involving reactions that introduce the pyrazole moiety and subsequent functionalization to achieve the desired ester and hydroxyl groups. The synthesis process often includes:

- Formation of the Pyrazole Ring: Utilizing brominated precursors to create the pyrazole structure.

- Esterification: Reacting the resulting compound with methyl propanoate under acidic conditions to form the ester.

- Hydroxylation: Introducing the hydroxyl group at the appropriate position through selective reduction or substitution reactions.

Comparative Analysis

The unique structure of this compound allows it to be compared with other similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronic effects |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Ethyl group instead of methyl | Variation in solubility and reactivity |

| 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | Lacks methyl ester group | Directly involved in acid-base reactions |

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with bromination of pyrazole derivatives using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. Subsequent steps introduce ester and hydroxyl groups via nucleophilic substitution or esterification. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, ethanol or dimethylformamide (DMF) is often used for coupling reactions, while TLC and NMR spectroscopy are critical for monitoring intermediates .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for structural determination . Complementary techniques include NMR spectroscopy (to confirm proton environments and substituent positions) and mass spectrometry (to verify molecular weight and fragmentation patterns). For instance, NMR can resolve signals from the brominated pyrazole ring and methyl ester groups .

Q. What analytical techniques are essential for characterizing purity and stability?

High-performance liquid chromatography (HPLC) assesses purity, while differential scanning calorimetry (DSC) evaluates thermal stability. Stability under varying pH and humidity conditions can be tested via accelerated degradation studies. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and ester (C=O) moieties .

Advanced Research Questions

Q. How can conflicting data on bioactivity be resolved for pyrazole derivatives like this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory results) may arise from assay conditions or impurities. Methodological solutions include:

- Reproducing studies with >95% purity (confirmed via HPLC).

- Using isogenic cell lines to control genetic variability.

- Applying surface plasmon resonance (SPR) to quantify binding affinities for target proteins .

- Cross-referencing crystallographic data (e.g., hydrogen-bonding patterns) to infer interaction mechanisms .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Solubility Enhancement : Co-solvency (e.g., PEG-400), micronization, or salt formation.

- Bioavailability : Prodrug modification (e.g., ester hydrolysis to carboxylic acid derivatives) or liposomal encapsulation. Computational modeling (e.g., logP calculations) predicts partition coefficients, guiding formulation design .

Q. How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric effects from the methyl and hydroxyl groups may require bulky ligands (e.g., XPhos) to prevent side reactions. Kinetic studies under inert atmospheres (argon/nitrogen) minimize oxidative byproducts .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in multi-step syntheses?

- Stepwise Optimization : Isolate intermediates after each step (e.g., column chromatography).

- Catalyst Screening : Test palladium (PdCl) vs. copper (CuI) catalysts for coupling efficiency.

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and reaction time .

Q. How can computational tools predict biological targets or metabolic pathways?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles based on structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.